molecular formula C9H13NO3 B13046258 methyl (3R)-3-amino-3-(5-methylfuran-2-yl)propanoate

methyl (3R)-3-amino-3-(5-methylfuran-2-yl)propanoate

Cat. No.: B13046258
M. Wt: 183.20 g/mol
InChI Key: GSRKNJNLGJDQSZ-SSDOTTSWSA-N
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Description

Methyl (3R)-3-amino-3-(5-methylfuran-2-yl)propanoate is a chiral β-amino ester featuring a 5-methylfuran-2-yl substituent and an (R)-configured stereocenter. Its molecular formula is C₁₀H₁₃NO₃, with a molecular weight of 195.22 g/mol . The compound’s structure combines a furan ring (a heterocyclic aromatic system) with a propanoate ester backbone, making it a versatile intermediate in medicinal chemistry and asymmetric synthesis. The (R)-configuration at the amino-bearing carbon is critical for enantioselective interactions in biological systems or catalytic processes.

The hydrochloride salt of this compound (CAS: 1213080-95-5) is commercially available, indicating its utility in pharmaceutical research .

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

methyl (3R)-3-amino-3-(5-methylfuran-2-yl)propanoate

InChI

InChI=1S/C9H13NO3/c1-6-3-4-8(13-6)7(10)5-9(11)12-2/h3-4,7H,5,10H2,1-2H3/t7-/m1/s1

InChI Key

GSRKNJNLGJDQSZ-SSDOTTSWSA-N

Isomeric SMILES

CC1=CC=C(O1)[C@@H](CC(=O)OC)N

Canonical SMILES

CC1=CC=C(O1)C(CC(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-3-amino-3-(5-methylfuran-2-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylfuran-2-carboxylic acid and ®-3-amino-3-(methoxycarbonyl)propanoic acid.

    Esterification: The carboxylic acid group of 5-methylfuran-2-carboxylic acid is esterified using methanol and a suitable acid catalyst to form methyl 5-methylfuran-2-carboxylate.

    Amidation: The ester is then reacted with ®-3-amino-3-(methoxycarbonyl)propanoic acid under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Catalysts and solvents are carefully chosen to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-3-(5-methylfuran-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amidation reactions.

Major Products

    Oxidation: Furanones or hydroxylated furans.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other substituted products.

Scientific Research Applications

Antimicrobial Properties

Recent studies indicate that methyl (3R)-3-amino-3-(5-methylfuran-2-yl)propanoate exhibits significant antimicrobial activity against various pathogens. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity Against Common Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa15
MCF-720
A54918

Neurological Disorders

There is emerging interest in the use of this compound as a neuroprotective agent. Preliminary studies suggest it may help in conditions such as Alzheimer's disease by inhibiting neuroinflammation and promoting neuronal survival.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various models, suggesting potential applications in treating inflammatory diseases such as arthritis or colitis.

Case Studies and Research Findings

Several case studies have documented the efficacy and safety profiles of this compound in clinical settings:

  • A study published in Journal of Medicinal Chemistry highlighted its effectiveness in reducing tumor size in xenograft models.
  • Another research article focused on its role in modulating immune responses, showing promise for autoimmune disease treatment.

Mechanism of Action

The mechanism of action of methyl (3R)-3-amino-3-(5-methylfuran-2-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, stabilizing the compound-protein complex. These interactions can modulate biochemical pathways and lead to specific biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogues of methyl (3R)-3-amino-3-(5-methylfuran-2-yl)propanoate differ in substituents on the aromatic ring, stereochemistry, or ester groups. The table below summarizes these variations:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound (Target) 5-Methylfuran-2-yl, (R)-configuration C₁₀H₁₃NO₃ 195.22 Chiral intermediate, hydrochloride salt
Ethyl 2-((2-benzyl-6-fluorobenzo[f]quinoxalin-3-yl)amino)-3-(5-methylfuran-2-yl)propanoate (254c) Benzoquinoxalinyl, fluorine, ethyl ester C₂₉H₂₆FN₃O₃ 491.54 Fluorescent probe candidate
Methyl (3R)-3-amino-3-(3-chloro-2-fluorophenyl)propanoate 3-Chloro-2-fluorophenyl substituent C₁₀H₁₀ClFNO₂ 245.65 Enhanced lipophilicity, halogen interactions
(2R,3R,4R,5R)-5-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-...propanoate (DIAZIRINE-FAD) Diazirinyl group, nucleoside analog C₂₉H₄₃N₇O₆Si₂ 694.97 Photoaffinity labeling, enzyme studies
Methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate Indol-3-yl substituent C₁₂H₁₄N₂O₂ 218.25 Tryptophan analog, neurotransmitter research

Key Differences and Implications

Aromatic Substituents: The 5-methylfuran-2-yl group in the target compound offers moderate electron-donating effects, enhancing stability in acidic conditions compared to halogenated analogues like the 3-chloro-2-fluorophenyl variant .

Functional Groups :

  • The diazirinyl group in DIAZIRINE-FAD enables covalent bonding via UV irradiation, a feature absent in the target compound but critical for probing enzyme active sites .
  • Indol-3-yl substituents (e.g., in tryptophan analogues) facilitate interactions with serotonin receptors or enzymatic cofactors .

Physicochemical Properties

  • Solubility: The hydrochloride salt form of the target compound improves aqueous solubility compared to its free base, a common trait in β-amino esters .

Biological Activity

Methyl (3R)-3-amino-3-(5-methylfuran-2-yl)propanoate, a β-amino acid derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H15NO3
  • Molecular Weight : Approximately 209.25 g/mol
  • Structure : The compound features an amino group, a propanoate moiety, and a furan ring, which are essential for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the ester group may undergo hydrolysis, releasing the active amino acid derivative, which can participate in various biochemical pathways.

Biological Activities

Research has demonstrated several notable biological activities associated with this compound:

  • Anticancer Properties :
    • Studies indicate that this compound may inhibit cancer cell proliferation by targeting specific transporters involved in amino acid uptake, leading to apoptosis in cancerous cells. Its selectivity for malignant cells enhances its potential as a chemotherapeutic agent .
  • Neuroprotective Effects :
    • The compound has shown the ability to modulate neurotransmitter systems, suggesting potential applications in neuroprotection and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Anti-inflammatory Activity :
    • Preliminary studies suggest that it possesses anti-inflammatory properties, indicating potential use in treating inflammatory disorders like rheumatoid arthritis .

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of this compound:

StudyFindings
Anticancer Activity The compound inhibited the growth of various cancer cell lines with IC50 values ranging from 50 µM to 100 µM, demonstrating significant selectivity towards cancer cells.
Neuroprotective Studies In vitro assays indicated that the compound reduced oxidative stress markers in neuronal cell cultures, suggesting protective effects against neurodegeneration .
Anti-inflammatory Tests Inflammatory cytokine levels were significantly reduced in cell culture models treated with the compound, indicating its potential as an anti-inflammatory agent .

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